2-(Benzyloxy)-3-fluorophenol

Description

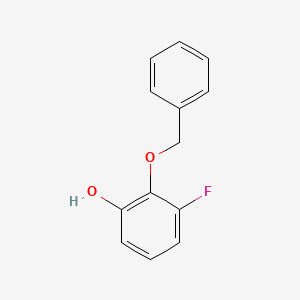

2-(Benzyloxy)-3-fluorophenol is a fluorinated aromatic compound characterized by a hydroxyl group (-OH) at position 1, a benzyloxy (-OCH₂C₆H₅) substituent at position 2, and a fluorine atom (-F) at position 3 on the benzene ring.

Properties

IUPAC Name |

3-fluoro-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWBHWDNEMMCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-fluorophenol typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorophenol as the starting material.

Benzylation: The hydroxyl group of 3-fluorophenol is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Purification: The resulting product, 2-(Benzyloxy)-3-fluorophenol, is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 2-(Benzyloxy)-3-fluorophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to yield the corresponding alcohol.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-fluorophenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The benzyloxy group and fluorine atom can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(Benzyloxy)-3-fluorophenol with analogous fluorophenols and benzyloxy-substituted aromatic compounds, focusing on molecular features, reactivity, and metabolic behavior.

Table 1: Key Properties of 2-(Benzyloxy)-3-fluorophenol and Related Compounds

Key Findings:

Substituent Position and Glycosylation Efficiency: Fluorophenols with substituents at positions 2 or 4 exhibit higher glycosylation rates compared to 3-fluorophenol (60% and 32% vs. 17% β-glucoside yields, respectively) . This suggests steric or electronic effects at the 3-position reduce enzymatic accessibility. 2-(Benzyloxy)-3-fluorophenol is predicted to exhibit even lower glycosylation activity due to the bulky benzyloxy group at position 2, which may obstruct enzyme binding.

Hydroxyl Group Importance: The absence of a hydroxyl group in 3-FLUORObenzyloxybenzene renders it metabolically inert in glycosylation pathways, unlike fluorophenols . This highlights the critical role of the -OH group in metabolic transformations.

Electronic Effects: Fluorine’s electron-withdrawing nature increases the acidity of the hydroxyl group in fluorophenols, enhancing their reactivity.

Research Implications and Gaps

Environmental and Biological Fate: Fluorophenols are environmental pollutants and agrochemical intermediates . The benzyloxy group in 2-(Benzyloxy)-3-fluorophenol may reduce its biodegradability compared to non-substituted fluorophenols, necessitating further studies on its persistence.

Synthetic Applications: The compound’s unique substitution pattern makes it a candidate for synthesizing fluorinated polymers or bioactive molecules.

Data Limitations: Critical parameters such as melting point, solubility, and exact CAS registry numbers for 2-(Benzyloxy)-3-fluorophenol are missing. Experimental data on its enzymatic interactions (e.g., glycosyltransferase assays) are also absent.

Biological Activity

2-(Benzyloxy)-3-fluorophenol is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, including medicinal chemistry and pharmacology.

- IUPAC Name : 2-(Benzyloxy)-3-fluorophenol

- CAS Number : 148872-80-4

- Molecular Formula : C13H11F O2

- Molecular Weight : 220.23 g/mol

Biological Activity Overview

Research indicates that 2-(benzyloxy)-3-fluorophenol exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Studies have shown that derivatives of benzyloxy-substituted phenols can inhibit the growth of various microbial strains. For instance, compounds similar to 2-(benzyloxy)-3-fluorophenol have demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's potential as a non-steroidal anti-inflammatory drug (NSAID) is noteworthy. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition could lead to reduced production of pro-inflammatory mediators .

Anticancer Effects

Research has indicated that 2-(benzyloxy)-3-fluorophenol and its analogs possess antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated compounds have shown promising results in inhibiting lung and breast cancer cell proliferation . The mechanism appears to involve the induction of apoptosis in cancer cells.

The biological activity of 2-(benzyloxy)-3-fluorophenol can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of human monoamine oxidases (hMAOs), particularly hMAO-B, which is involved in neurotransmitter metabolism .

- Cell Signaling Pathways : It potentially influences various signaling pathways related to inflammation and cancer progression by modulating enzyme activities.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating a series of benzyloxy-substituted phenols found that compounds with similar structures exhibited strong antimicrobial properties at concentrations as low as 10 µM .

- Anti-inflammatory Assessment : In vitro assays demonstrated that compounds with benzyloxy groups significantly inhibited COX-1 and COX-2 activities, suggesting their potential use in treating inflammatory diseases .

- Anticancer Research : In a comparative study on fluorinated phenols, 2-(benzyloxy)-3-fluorophenol showed IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines, with observed apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(Benzyloxy)-3-fluorophenol | Benzyloxy-substituted | Antimicrobial, Anticancer | Varies by study |

| Mefenamic Acid | NSAID | Anti-inflammatory | ~10 |

| Meclofenamic Acid | NSAID | Anti-inflammatory | ~15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.